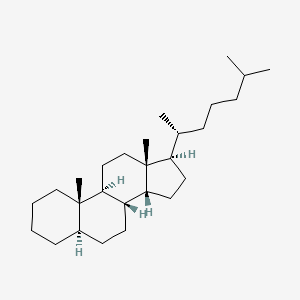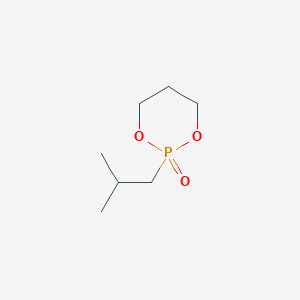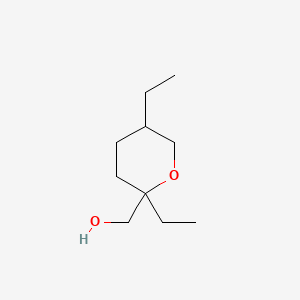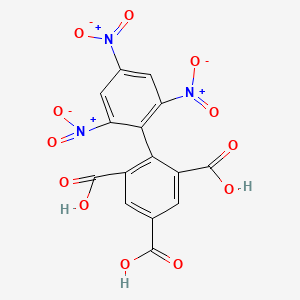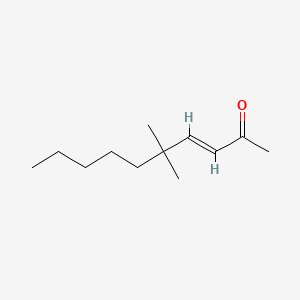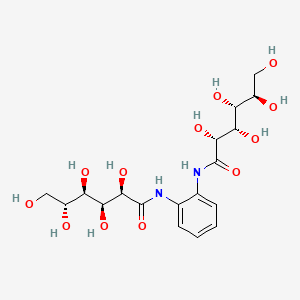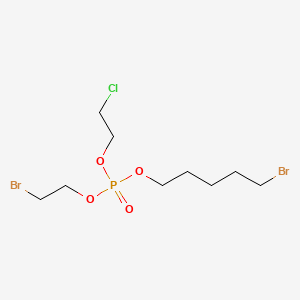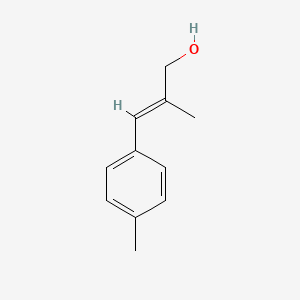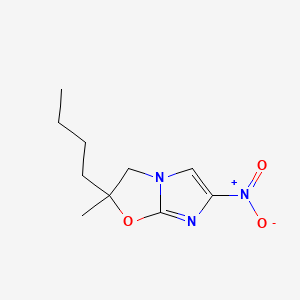![molecular formula C9H12Br2N2O8 B12659867 2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane] CAS No. 94088-16-1](/img/structure/B12659867.png)
2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Methylenebis[5-bromo-5-nitro-1,3-dioxane] is a chemical compound known for its antimicrobial properties. It is commonly used as a preservative in various industrial and consumer products due to its effectiveness against a broad spectrum of microorganisms, including bacteria and fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[5-bromo-5-nitro-1,3-dioxane] typically involves the reaction of 5-bromo-5-nitro-1,3-dioxane with formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid, to facilitate the formation of the methylene bridge between the two dioxane rings .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is usually purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis[5-bromo-5-nitro-1,3-dioxane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Results in the formation of amino derivatives.
Substitution: Leads to various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2’-Methylenebis[5-bromo-5-nitro-1,3-dioxane] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in microbiological studies due to its antimicrobial properties.
Medicine: Investigated for potential use in antimicrobial treatments.
Industry: Widely used as a preservative in cosmetics, personal care products, and industrial formulations
Mechanism of Action
The antimicrobial action of 2,2’-Methylenebis[5-bromo-5-nitro-1,3-dioxane] is primarily due to its ability to oxidize essential protein thiols in microorganisms. This oxidation inhibits enzyme activity, leading to the disruption of microbial growth and metabolism. The compound targets both gram-positive and gram-negative bacteria, as well as fungi .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-5-nitro-1,3-dioxane: Shares similar antimicrobial properties but lacks the methylene bridge.
Bronopol (2-bromo-2-nitropropane-1,3-diol): Another antimicrobial compound with a different structure but similar mode of action.
Uniqueness
2,2’-Methylenebis[5-bromo-5-nitro-1,3-dioxane] is unique due to its dual dioxane rings connected by a methylene bridge, which enhances its stability and antimicrobial efficacy compared to its analogs .
Properties
CAS No. |
94088-16-1 |
|---|---|
Molecular Formula |
C9H12Br2N2O8 |
Molecular Weight |
436.01 g/mol |
IUPAC Name |
5-bromo-2-[(5-bromo-5-nitro-1,3-dioxan-2-yl)methyl]-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C9H12Br2N2O8/c10-8(12(14)15)2-18-6(19-3-8)1-7-20-4-9(11,5-21-7)13(16)17/h6-7H,1-5H2 |
InChI Key |
IKKTUSZWZQTPMM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC(O1)CC2OCC(CO2)([N+](=O)[O-])Br)([N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


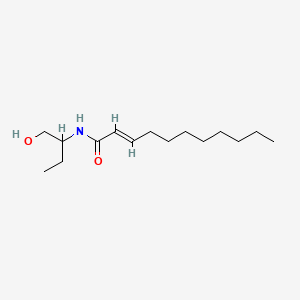

![[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] octadecanoate](/img/structure/B12659799.png)
